Technical Whitepaper: 3-(6-Amino-5-methylpyridin-3-yl)acrylic Acid
Technical Whitepaper: 3-(6-Amino-5-methylpyridin-3-yl)acrylic Acid
Chemical Profiling, Synthetic Utility, and Pharmaceutical Applications[1]
Executive Summary
3-(6-Amino-5-methylpyridin-3-yl)acrylic acid (CAS: 1807938-60-8 / 335030-98-3) represents a high-value "privileged scaffold" in medicinal chemistry. Structurally, it combines a polar, hydrogen-bond-donating aminopyridine headgroup with a reactive acrylic acid tail, linked by a rigid aromatic core. This bifunctional architecture makes it an ideal intermediate for Fragment-Based Drug Discovery (FBDD), particularly in the development of FabI inhibitors (antibacterials) and Type II Kinase Inhibitors (oncology).
This guide provides a definitive technical analysis of its physicochemical properties, scalable synthetic routes, and reactivity profile, serving as a roadmap for its integration into high-throughput synthesis and lead optimization campaigns.
Structural Identity & Physicochemical Profile[2][3]
The compound is defined by three distinct pharmacophoric features: the 2-amino-3-methylpyridine core (a bioisostere for nucleobases), the trans-alkene linker (providing geometric rigidity), and the carboxylic acid (a handle for amidation or esterification).
2.1 Chemical Identifiers
| Property | Detail |
| IUPAC Name | (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoic acid |
| Common Name | 3-(6-Amino-5-methylpyridin-3-yl)acrylic acid |
| CAS Number | 1807938-60-8; 335030-98-3 |
| Molecular Formula | C₉H₁₀N₂O₂ |
| Molecular Weight | 178.19 g/mol |
| SMILES | Cc1cc(cnc1N)/C=C/C(=O)O |
2.2 Physicochemical Properties (Experimental & Predicted)
| Parameter | Value / Description | Implications for Processing |
| Appearance | Off-white to pale yellow solid | Light-sensitive; store in amber vials. |
| Melting Point | >200 °C (Decomp.) | High lattice energy due to zwitterionic character (Acid/Amine). |
| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in DCM/EtOAc requires polar aprotic solvents for reactions. |
| pKa (Predicted) | Basic N: ~6.5 | Acid: ~4.2 | Exists as a zwitterion at neutral pH; requires acidic or basic modifiers for HPLC. |
| LogP | ~0.8 (Low Lipophilicity) | Good starting point for oral bioavailability optimization (Lipinski compliant). |
Synthetic Routes & Process Chemistry
The synthesis of 3-(6-amino-5-methylpyridin-3-yl)acrylic acid is a classic example of convergent synthesis, relying heavily on palladium-catalyzed cross-coupling. The most robust industrial route involves the Heck Reaction of a halogenated aminopyridine precursor.
3.1 Retrosynthetic Analysis
The molecule is disconnected at the alkene-aryl bond. The key precursor is 2-amino-5-bromo-3-methylpyridine , which is synthesized via regioselective bromination of 2-amino-3-methylpyridine.
3.2 Detailed Protocol: The "Heck Coupling" Route
This protocol prioritizes yield and catalyst turnover number (TON).
Step 1: Regioselective Bromination
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Substrate: 2-Amino-3-methylpyridine (Picoline derivative).
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Reagent: N-Bromosuccinimide (NBS) in Acetonitrile or DMF.
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Mechanism: Electrophilic aromatic substitution. The 2-amino group directs ortho and para. The 3-methyl group blocks the ortho position, forcing substitution at the 5-position (para to amino).
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Outcome: 2-Amino-5-bromo-3-methylpyridine (>90% regioselectivity).
Step 2: Heck Cross-Coupling
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Reagents: 2-Amino-5-bromo-3-methylpyridine + Acrylic Acid (or Methyl Acrylate).
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Catalyst: Pd(OAc)₂ (1-3 mol%) with P(o-tol)₃ or dppf ligand.
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Base: Triethylamine (Et₃N) or NaOAc.
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Solvent: DMF or NMP at 90-110°C.
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Workup: If using acrylic acid, the product precipitates upon acidification. If using ester, hydrolysis (LiOH/THF) is required.
Figure 1: Convergent synthetic pathway via regioselective bromination and Heck coupling.
Reactivity & Functionalization Profile
This molecule is a "chemical chameleon," offering three distinct sites for derivatization. Understanding these sites is critical for library generation.
4.1 The Acrylic Acid Tail (C-Terminus)
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Amide Coupling: The primary utility. Reacts with amines (primary/secondary) using standard coupling agents (HATU, EDC/HOBt) to generate acrylamide warheads.
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Application: Covalent kinase inhibitors (targeting Cys residues).
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Esters: Conversion to methyl/ethyl esters improves solubility for intermediate purification.
4.2 The Aminopyridine Head (N-Terminus)
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Nucleophilicity: The exocyclic amine (N-6) is moderately nucleophilic but less so than a standard aniline due to the electron-withdrawing pyridine ring.
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Protection: Can be protected with Boc or Cbz if chemoselectivity is required during acid activation.
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Cyclization: Reacts with 1,3-dicarbonyls to form fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines), a common scaffold in oncology drugs like Palbociclib .
4.3 The Alkene Linker
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Michael Addition: The
-unsaturated system is a Michael acceptor. However, the electron-rich aminopyridine ring reduces electrophilicity compared to a simple cinnamic acid. -
Reduction: Catalytic hydrogenation (Pd/C, H₂) yields the saturated propionic acid derivative, often used as a negative control in biological assays to test the necessity of the double bond.
Figure 2: Functionalization map highlighting key derivatization pathways.
Pharmaceutical Applications
5.1 Antibacterial FabI Inhibitors
The 2-aminopyridine-3-acrylic acid motif is a validated pharmacophore for inhibiting FabI (Enoyl-ACP reductase) , a critical enzyme in bacterial fatty acid biosynthesis.
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Mechanism: The aminopyridine moiety mimics the adenosine ring of the cofactor NADH, while the acrylic acid/amide side chain occupies the substrate binding tunnel.
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Significance: Compounds derived from this scaffold have shown potency against multi-drug resistant Staphylococcus aureus (MRSA).
5.2 Kinase Inhibitors (Oncology)
In oncology, this structure serves as a "hinge binder."
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Hinge Binding: The aminopyridine nitrogen and exocyclic amine form a donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., residues in the ATP binding pocket).
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Linker Role: The rigid alkene spacer orients the carboxylic acid (or its amide derivatives) into the solvent-exposed region or a back pocket, improving selectivity.
Analytical Characterization Guide
To ensure scientific integrity, synthesized batches must be validated using the following markers.
6.1 1H-NMR Signature (DMSO-d6, 400 MHz)
| Proton | Chemical Shift ( | Multiplicity | Interpretation |
| Amine (-NH₂) | 6.0 - 6.5 ppm | Broad Singlet | Exchangeable with D₂O. |
| Alkene (H-alpha) | 6.3 - 6.5 ppm | Doublet ( | Indicates trans (E) geometry. |
| Alkene (H-beta) | 7.4 - 7.6 ppm | Doublet ( | Deshielded by aromatic ring. |
| Aromatic (H-4) | 7.8 - 8.0 ppm | Singlet/Doublet | Ortho to alkene and methyl. |
| Aromatic (H-2) | 8.0 - 8.2 ppm | Singlet | Adjacent to Nitrogen (most deshielded). |
| Methyl (-CH₃) | 2.1 - 2.3 ppm | Singlet | Distinctive 3H integration. |
6.2 HPLC Method (Reverse Phase)
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Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.
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Mobile Phase A: Water + 0.1% Formic Acid (essential to protonate the pyridine).
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Mobile Phase B: Acetonitrile.
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Gradient: 5% B to 95% B over 10 mins.
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Detection: UV at 254 nm (aromatic) and 280 nm (conjugated system).
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Note: The compound is amphoteric; peak shape may tail without buffer modification.
References
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FabI Inhibitor Synthesis: Seefeld, M. A., et al. "Indole naphthyridinones as inhibitors of bacterial enoyl-ACP reductase (FabI)." Bioorganic & Medicinal Chemistry Letters, 2001. (Context: Describes the use of aminopyridine acrylic acids in FabI inhibitor design).
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Heck Coupling Methodology: Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 2002. (Context: General conditions for difficult aryl halide couplings).
- Regioselective Bromination: Dunn, A. D., et al. "Bromination of 2-aminopyridines." Journal of Praktische Chemie, 1989. (Context: Establishes the 5-bromo selectivity for 2-amino-3-methylpyridine).
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Patent Reference: "Antibacterial agents." WO2001027103A1. (Context: Explicitly lists (E)-3-(6-amino-5-methylpyridin-3-yl)acrylic acid in Example 19).
